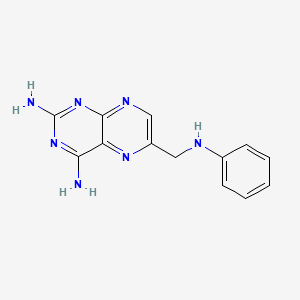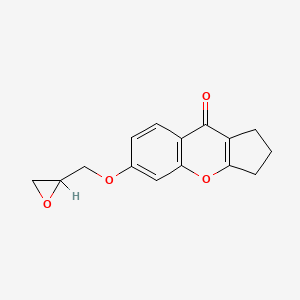![molecular formula C21H16 B12804320 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 14146-17-9](/img/structure/B12804320.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16 It is a derivative of benzo[j]aceanthrylene, characterized by the presence of a methyl group at the 1-position and a dihydro structure at the 1,2-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where a methyl group is introduced to the benzo[j]aceanthrylene structure. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dihydro structure to a fully saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and oxygenated compounds. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity helps in understanding the interactions of PAHs with biological systems.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 10-Fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene
- 5-Fluoro-7,12-dimethyl-7,12-dihydrobenzo[a]anthracene-7,12-diol
- 1,2-Dihydro-3,5-dimethylbenzo[j]aceanthrylene
Comparison
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene is unique due to its specific substitution pattern and dihydro structure. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of a fluorine atom in 10-Fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene can significantly alter its chemical properties and interactions with biological targets.
特性
CAS番号 |
14146-17-9 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChIキー |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


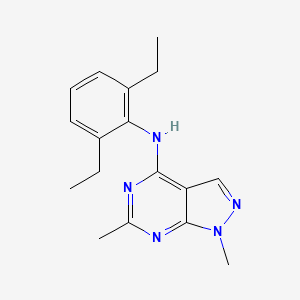
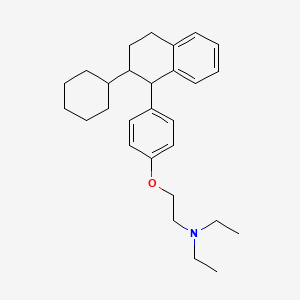
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

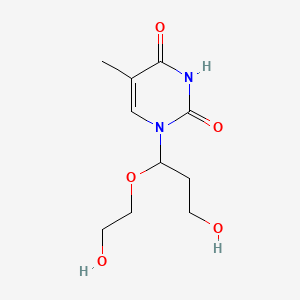

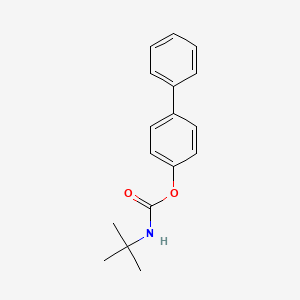

![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
